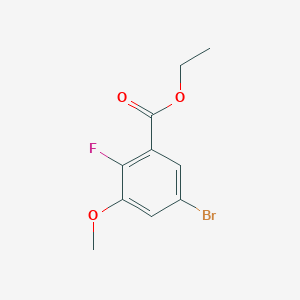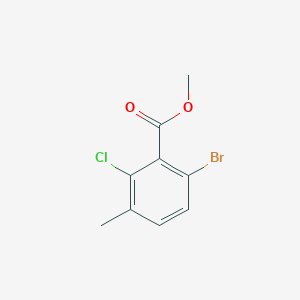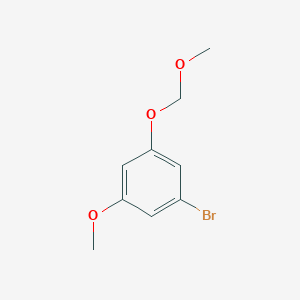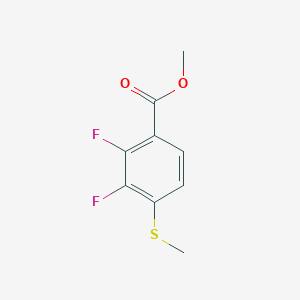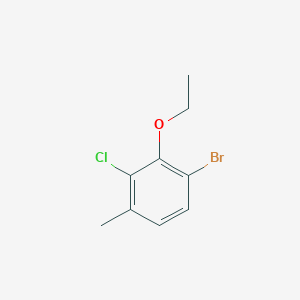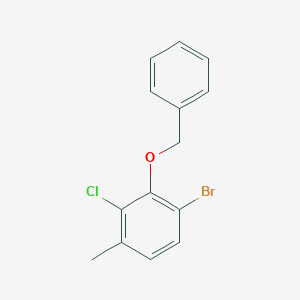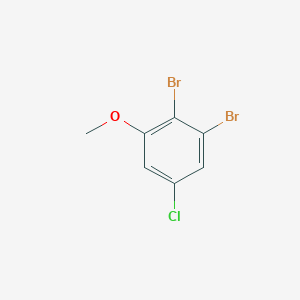
5-Chloro-2,3-dibromoanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2,3-dibromoanisole is a chemical compound with the molecular formula C7H5Br2ClO and a molecular weight of 300.38 . Its IUPAC name is 1,2-dibromo-5-chloro-3-methoxybenzene . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms, one chlorine atom, and one methoxy group . The InChI code for this compound is 1S/C7H5Br2ClO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 300.38 . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
5-Chloro-2,3-dibromoanisole is a useful reagent for a variety of scientific research applications. It has been used as a building block for the synthesis of biologically active compounds, such as antibiotics, antivirals, and anti-cancer agents. It has also been used in the synthesis of fluorescent and photoluminescent compounds. In addition, this compound has been used in the synthesis of polymers, dyes, and other materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2,3-dibromoanisole is not fully understood, but it is believed to involve the formation of aryl radicals. The aryl radicals can then react with other molecules, such as oxygen and nitrogen, to form new compounds. The reaction of this compound with oxygen is believed to be the primary mechanism of action, as it results in the formation of reactive oxygen species, which can cause oxidative stress and damage to biological molecules.
Biochemical and Physiological Effects
This compound has been shown to cause oxidative stress in cell cultures and animal models. It has also been shown to induce apoptosis in some cell types. In addition, this compound has been shown to have anti-inflammatory effects, and it has been used to treat conditions such as rheumatoid arthritis and psoriasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Chloro-2,3-dibromoanisole is a versatile and useful reagent for lab experiments, but it does have some limitations. The most significant limitation is its toxicity, as it can cause oxidative stress and damage to biological molecules. In addition, this compound is highly soluble in water and ethanol, so it can be difficult to remove from aqueous solutions.
Direcciones Futuras
The future of 5-Chloro-2,3-dibromoanisole is promising, as it has a wide range of applications in the fields of organic synthesis, biochemistry, and medicine. In the future, this compound could be used to synthesize more complex molecules, such as drugs and polymers. In addition, this compound could be used to develop new treatments for diseases, such as cancer and autoimmune disorders. Finally, this compound could be used to develop new materials, such as dyes and photoluminescent compounds.
Métodos De Síntesis
5-Chloro-2,3-dibromoanisole can be synthesized from a variety of starting materials, such as 2-bromo-5-chloroanisole, 1,2-dibromoethane, and 1,2-dibromopropane. The most common synthesis method is the reaction of 2-bromo-5-chloroanisole with 1,2-dibromoethane or 1,2-dibromopropane in the presence of a Lewis acid catalyst, such as boron trifluoride. The reaction typically produces a mixture of this compound and 2,3-dibromo-5-chloroanisole.
Safety and Hazards
Propiedades
IUPAC Name |
1,2-dibromo-5-chloro-3-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2ClO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEXVOQSUCJVJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

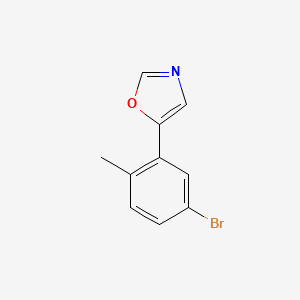
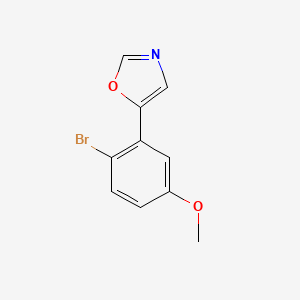
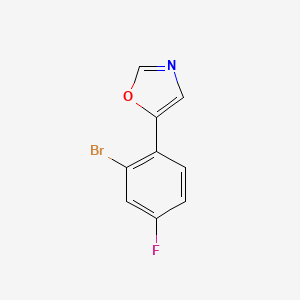
![5-[2-Chloro-6-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B6296131.png)
